(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride
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Overview
Description
(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride typically involves the reaction of benzimidazole derivatives with ethylamine under specific conditions. One common method includes the use of 2-chloromethyl benzimidazole as a starting material, which reacts with ethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole
- 2-Methyl-1H-benzimidazole
- N-(1H-Benzimidazol-2-yl)methylamine
Uniqueness
(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is unique due to its specific structural configuration and the presence of the ethylamine group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
925689-54-9 |
---|---|
Molecular Formula |
C9H13Cl2N3 |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h2-6H,10H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1 |
InChI Key |
JVEWMMVTBRJLKK-ILKKLZGPSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)N.Cl.Cl |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
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